molecular formula C9H9NO2 B1323416 2-(Pyridin-3-yl)cyclopropane-1-carboxylic acid CAS No. 1017553-74-0

2-(Pyridin-3-yl)cyclopropane-1-carboxylic acid

Cat. No. B1323416
CAS RN: 1017553-74-0
M. Wt: 163.17 g/mol
InChI Key: RMVMPLYFCJXMCQ-UHFFFAOYSA-N
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Description

“2-(Pyridin-3-yl)cyclopropane-1-carboxylic acid” is a chemical compound with the CAS number 1017553-74-0 . It has been used in the study of the proline biosynthetic enzyme Δ1-pyrroline-5-carboxylate (P5C) reductase 1 (PYCR1), which is consistently upregulated across multiple cancer types and central to the metabolic rewiring of cancer cells .


Molecular Structure Analysis

The molecular structure of “2-(Pyridin-3-yl)cyclopropane-1-carboxylic acid” can be represented by the InChI code 1S/C9H9NO2/c11-9(12)8-4-7(8)6-2-1-3-10-5-6/h1-3,5,7-8H,4H2,(H,11,12)/t7-,8+/m0/s1 .


Chemical Reactions Analysis

While specific chemical reactions involving “2-(Pyridin-3-yl)cyclopropane-1-carboxylic acid” are not available, cyclopropane derivatives are known to participate in various reactions. For instance, they can undergo palladium-catalyzed cross-coupling reactions with aryl bromides or triflates .

Mechanism of Action

“2-(Pyridin-3-yl)cyclopropane-1-carboxylic acid” has been studied as a potential inhibitor of PYCR1, a key enzyme in proline biosynthesis that is upregulated in many cancers . The compound was found to block both the P5C substrate pocket and the NAD(P)H binding site of the enzyme .

Future Directions

The study of “2-(Pyridin-3-yl)cyclopropane-1-carboxylic acid” as a potential inhibitor of PYCR1 suggests a promising direction for future research, particularly in the context of cancer therapeutics . Further studies could focus on optimizing this compound and evaluating its efficacy and safety in preclinical and clinical settings.

properties

IUPAC Name

2-pyridin-3-ylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-9(12)8-4-7(8)6-2-1-3-10-5-6/h1-3,5,7-8H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMVMPLYFCJXMCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridin-3-yl)cyclopropane-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Pyridin-3-yl)cyclopropane-1-carboxylic acid
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2-(Pyridin-3-yl)cyclopropane-1-carboxylic acid
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2-(Pyridin-3-yl)cyclopropane-1-carboxylic acid
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2-(Pyridin-3-yl)cyclopropane-1-carboxylic acid

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